
4,4'-Dipentanoyloxydiphenyldiacetylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dipentanoyloxydiphenyldiacetylene is an organic compound with the molecular formula C26H26O4 and a molecular weight of 402.4822 This compound is characterized by its unique structure, which includes two ester groups and a diacetylene linkage between two phenyl rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene typically involves the esterification of 4,4’-dihydroxybiphenyl with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 4,4’-Dipentanoyloxydiphenyldiacetylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dipentanoyloxydiphenyldiacetylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
4,4’-Dipentanoyloxydiphenyldiacetylene has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound with applications in drug development and therapeutic treatments.
Mecanismo De Acción
The mechanism of action of 4,4’-Dipentanoyloxydiphenyldiacetylene involves its interaction with specific molecular targets and pathways. The ester groups and diacetylene linkage play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions, which contribute to its biological and chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Dipentanoyloxydiphenyldiacetylene, known for its use in liquid crystal displays.
4,4’-Dinitrodiphenyl Ether: Another biphenyl derivative with applications in the production of dyes and polymers.
4,4’-Dicarboxydiphenyl Ether: Used in the synthesis of polyimides and other high-performance polymers.
Uniqueness
4,4’-Dipentanoyloxydiphenyldiacetylene is unique due to its diacetylene linkage and ester groups, which impart distinct chemical and physical properties. These features make it valuable in the development of advanced materials and its potential bioactivity .
Propiedades
Número CAS |
71332-83-7 |
|---|---|
Fórmula molecular |
C26H26O4 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[4-[4-(4-pentanoyloxyphenyl)buta-1,3-diynyl]phenyl] pentanoate |
InChI |
InChI=1S/C26H26O4/c1-3-5-11-25(27)29-23-17-13-21(14-18-23)9-7-8-10-22-15-19-24(20-16-22)30-26(28)12-6-4-2/h13-20H,3-6,11-12H2,1-2H3 |
Clave InChI |
OVPLFIJMKWNQRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)OC(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


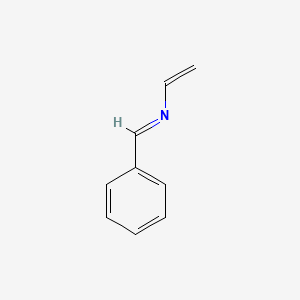
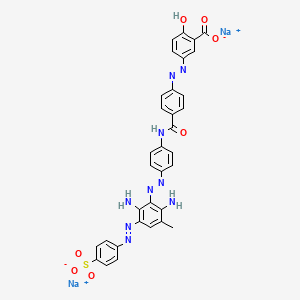

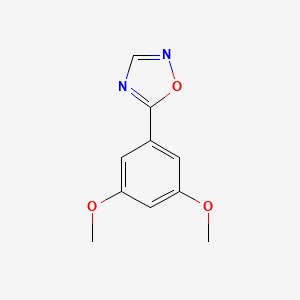
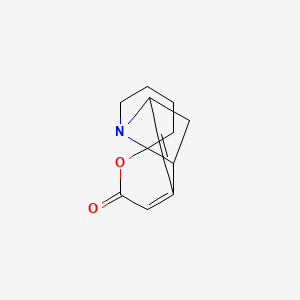
![Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol](/img/structure/B14468532.png)
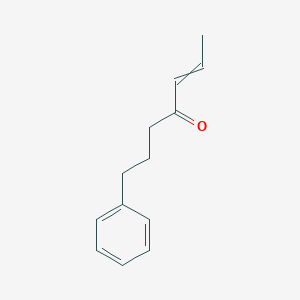


![6-[3-Hydroxy-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14468566.png)
![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)
